molecular formula C18H23BrN4O2S B12244994 11-[(4-Bromophenyl)methyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

11-[(4-Bromophenyl)methyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

Cat. No.: B12244994
M. Wt: 439.4 g/mol
InChI Key: MVAFQLOXMQLFLD-UHFFFAOYSA-N
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Description

11-[(4-Bromophenyl)methyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(4-Bromophenyl)methyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tricyclic Core: This involves cyclization reactions that form the tricyclic structure. Common reagents used in this step include strong acids or bases to facilitate ring closure.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, followed by its attachment to the tricyclic core. Bromination is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the Methylpropyl Group: This step involves alkylation reactions to introduce the 2-methylpropyl group. Common reagents include alkyl halides and strong bases like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions of tricyclic structures with biological macromolecules. Its bromophenyl group can be used for radiolabeling, making it useful in imaging studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its tricyclic structure is similar to that of many pharmacologically active compounds, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 11-[(4-Bromophenyl)methyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the tricyclic core can intercalate into DNA, affecting its function. The sulfur atom in the thia group can form covalent bonds with thiol groups in proteins, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 11-[(4-Chlorophenyl)methyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
  • 11-[(4-Fluorophenyl)methyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

Uniqueness

The uniqueness of 11-[(4-Bromophenyl)methyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione lies in its bromophenyl group, which imparts distinct chemical reactivity and potential for radiolabeling. This makes it particularly valuable in applications requiring specific interactions with biological targets or imaging studies.

Properties

Molecular Formula

C18H23BrN4O2S

Molecular Weight

439.4 g/mol

IUPAC Name

11-[(4-bromophenyl)methyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione

InChI

InChI=1S/C18H23BrN4O2S/c1-11(2)9-21-16(24)15-14(7-8-26-15)23-17(21)20-22(18(23)25)10-12-3-5-13(19)6-4-12/h3-6,11,14-15,17,20H,7-10H2,1-2H3

InChI Key

MVAFQLOXMQLFLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2NN(C(=O)N2C3CCSC3C1=O)CC4=CC=C(C=C4)Br

Origin of Product

United States

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